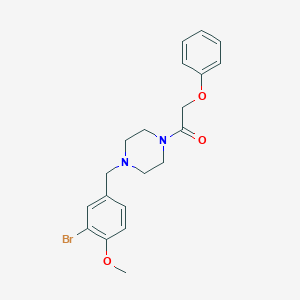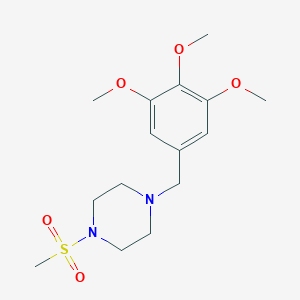
1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as BMBPP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMBPP is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine acts as a selective antagonist of the dopamine D3 receptor, which is a member of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward, motivation, and addiction. By blocking the activity of the dopamine D3 receptor, 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine may modulate the activity of this pathway, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models. These effects are thought to be related to its selective antagonism of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been found to have a low affinity for other dopamine receptors, suggesting its selectivity for the dopamine D3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine is its selectivity for the dopamine D3 receptor, which allows for the study of this receptor's specific role in various physiological and pathological processes. However, one limitation of 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine. One potential direction is the investigation of its therapeutic potential for anxiety and depression in humans. Another direction is the study of its effects on other dopamine receptor subtypes and its potential applications in other neurological disorders. Additionally, the development of more soluble derivatives of 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine may expand its use in experimental settings.
In conclusion, 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine is a novel compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the dopamine D3 receptor makes it a valuable tool for the study of this receptor's specific role in various physiological and pathological processes. Further research is needed to fully understand the potential applications of 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine and its derivatives in therapeutic settings.
Synthesemethoden
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves several chemical reactions, including the bromination of 3-methoxy-4-methylbenzaldehyde, the coupling of the resulting 3-bromo-4-methoxybenzaldehyde with phenoxyacetic acid, and the subsequent cyclization of the resulting intermediate with piperazine. The overall yield of 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine is reported to be around 30%.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. 1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.
Eigenschaften
Produktname |
1-(3-Bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine |
|---|---|
Molekularformel |
C20H23BrN2O3 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-19-8-7-16(13-18(19)21)14-22-9-11-23(12-10-22)20(24)15-26-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3 |
InChI-Schlüssel |
DHCRBTVAIHCYSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)



![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)
